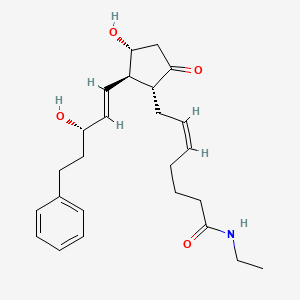

17-phényl trinor Prostaglandine E2 éthylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 17-phényl trinor Prostaglandine E2 éthylamide est un analogue synthétique de la Prostaglandine E2. Elle agit comme un agoniste des récepteurs EP1 et EP3 chez la souris et des récepteurs EP1, EP3 et EP4 chez le rat . Ce composé est connu pour sa capacité à provoquer une contraction de l'iléon de cobaye et est significativement plus puissant que la Prostaglandine E2 comme agent antifertilité chez les hamsters .

Applications De Recherche Scientifique

17-Phenyl trinor Prostaglandin E2 ethyl amide has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of prostaglandin analogs.

Biology: Investigated for its effects on various biological pathways, particularly those involving EP receptors.

Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.

Mécanisme D'action

Target of Action

The primary targets of 17-phenyl trinor Prostaglandin E2 ethyl amide are the EP1, EP3, and EP4 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes, including inflammation, fever, and pain perception .

Mode of Action

17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1, EP3, and EP4 receptors . This means that it binds to these receptors and activates them, triggering a series of biochemical reactions within the cell . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .

Biochemical Pathways

The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide leads to a variety of downstream effects. For example, it can cause contraction of the guinea pig ileum . The exact biochemical pathways affected by this compound and their downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

It is noted that the modification of the c-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration . This suggests that the compound may have good bioavailability.

Result of Action

The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide can lead to various molecular and cellular effects. For instance, it has been found to cause contraction of the guinea pig ileum . It is also 4.4 times more potent than PGE2 as an antifertility agent in hamsters .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .

Metabolic Pathways

17-Phenyl Trinor Prostaglandin E2 Ethyl Amide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de la 17-phényl trinor Prostaglandine E2 éthylamide implique la modification du groupe carboxyle en C-1 en une éthylamide, ce qui augmente la solubilité lipidique et améliore l'absorption tissulaire . La voie de synthèse implique généralement les étapes suivantes :

Matière première : La synthèse commence avec la 17-phényl trinor Prostaglandine E2.

Amidation : Le groupe carboxyle en C-1 est converti en éthylamide en utilisant de l'éthylamine dans des conditions de réaction appropriées.

Purification : Le produit est purifié en utilisant des techniques chromatographiques standard pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

La 17-phényl trinor Prostaglandine E2 éthylamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.

Substitution : Le groupe éthylamide peut être substitué par d'autres amines ou alcools dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier le comportement des analogues de la prostaglandine.

Biologie : Étudiée pour ses effets sur diverses voies biologiques, en particulier celles impliquant les récepteurs EP.

Industrie : Utilisée dans le développement de produits pharmaceutiques ciblant les récepteurs de la prostaglandine.

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec les récepteurs EP. En tant qu'agoniste, elle se lie à ces récepteurs et les active, ce qui entraîne diverses réponses physiologiques. La modification de l'éthylamide augmente la solubilité lipidique, améliorant l'absorption tissulaire et réduisant la concentration efficace requise pour son activité . Une fois à l'intérieur du tissu, les amidases éliminent le groupe éthylamide, régénérant la forme d'acide libre active du composé .

Comparaison Avec Des Composés Similaires

La 17-phényl trinor Prostaglandine E2 éthylamide est unique en raison de sa modification de l'éthylamide, qui améliore la solubilité lipidique et l'absorption tissulaire. Les composés similaires comprennent :

17-Phényl trinor Prostaglandine E2 : Le composé parent sans la modification de l'éthylamide.

17-Trifluorométhylphényl trinor Prostaglandine F2α éthylamide : Un autre analogue avec un groupe trifluorométhyle, utilisé comme médicament hypotenseur oculaire.

5-trans-17-phényl trinor Prostaglandine F2α éthylamide : Un isomère avec une double liaison trans entre les carbones 5 et 6.

Ces composés partagent des structures similaires mais diffèrent par leurs modifications spécifiques et leurs affinités pour les récepteurs, ce qui conduit à des activités biologiques distinctes.

Propriétés

IUPAC Name |

(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYMIHJCJJUECW-XYOQMNIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?

A1: The study found that activating the EP1 receptor pathway with 17-phenyl trinor Prostaglandin E2 ethyl amide exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)